(3Z)-3-(Bromomethylidene)oxolane (3Z)-3-(Bromomethylidene)oxolane
Brand Name: Vulcanchem
CAS No.: 2276741-44-5
VCID: VC4601684
InChI: InChI=1S/C5H7BrO/c6-3-5-1-2-7-4-5/h3H,1-2,4H2/b5-3-
SMILES: C1COCC1=CBr
Molecular Formula: C5H7BrO
Molecular Weight: 163.014

(3Z)-3-(Bromomethylidene)oxolane

CAS No.: 2276741-44-5

Cat. No.: VC4601684

Molecular Formula: C5H7BrO

Molecular Weight: 163.014

* For research use only. Not for human or veterinary use.

(3Z)-3-(Bromomethylidene)oxolane - 2276741-44-5

Specification

CAS No. 2276741-44-5
Molecular Formula C5H7BrO
Molecular Weight 163.014
IUPAC Name (3Z)-3-(bromomethylidene)oxolane
Standard InChI InChI=1S/C5H7BrO/c6-3-5-1-2-7-4-5/h3H,1-2,4H2/b5-3-
Standard InChI Key MMILCUFJGCPUID-HYXAFXHYSA-N
SMILES C1COCC1=CBr

Introduction

The compound (3Z)-3-(Bromomethylidene)oxolane is a brominated derivative of oxolane, also known as tetrahydrofuran (THF). Its structure consists of a five-membered oxygen-containing ring with a bromomethylidene substituent at the third carbon atom. This compound is of interest due to its potential applications in organic synthesis and pharmaceutical development.

Synthesis

The synthesis of (3Z)-3-(Bromomethylidene)oxolane typically involves bromination reactions on oxolane derivatives. A common method includes:

  • Starting with an oxolane precursor.

  • Introducing a bromomethylidene group through halogenation reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.

This process ensures the selective formation of the (3Z) isomer, which refers to the specific geometric configuration around the double bond.

Applications

Reactivity and Stability

  • The compound is reactive due to the presence of the bromine atom and the double bond in the methylidene group.

  • It may undergo hydrolysis or decompose under harsh conditions, such as exposure to strong acids or bases.

  • Proper storage in inert atmospheres and at low temperatures is recommended to maintain stability.

Research Findings

While direct studies on (3Z)-3-(Bromomethylidene)oxolane are sparse, related brominated oxolanes have been investigated for their role in:

  • Cytotoxicity Studies: Brominated derivatives often exhibit low toxicity against normal cells while retaining activity against cancer cells .

  • Docking Studies: Computational approaches suggest that similar compounds can interact effectively with biological targets, indicating potential pharmacological applications .

Challenges and Future Directions

  • Limited Data Availability:

    • Comprehensive studies specifically targeting (3Z)-3-(Bromomethylidene)oxolane are lacking.

    • Further research is needed to explore its full synthetic and biological potential.

  • Stereochemical Considerations:

    • The geometric configuration (Z-isomer) may influence reactivity and biological activity, necessitating detailed stereochemical investigations.

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